1-Phenyl-3-guanylthiourea
Overview
Description
1-Phenyl-3-guanylthiourea is an organic compound with the molecular formula C8H10N4S and a molecular weight of 194.26 g/mol . It is a derivative of thiourea, characterized by the presence of a phenyl group and a guanyl group attached to the thiourea core. This compound is primarily used in research settings, particularly in the fields of proteomics and organic synthesis .
Preparation Methods
1-Phenyl-3-guanylthiourea can be synthesized through the interaction of N-cyanoguanidine (dicyandiamide) with hydrogen sulfide in an aqueous solution. The reaction is carried out at elevated temperatures (65-75°C) for an extended period (12-30 hours) while maintaining a slow stream of hydrogen sulfide . The resulting product is then purified through crystallization and recrystallization processes involving methanol .
Chemical Reactions Analysis
1-Phenyl-3-guanylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the guanyl or phenyl groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-3-guanylthiourea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-guanylthiourea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosinase activity, leading to decreased melanin biosynthesis in melanocytes . This inhibition occurs through the ubiquitin-dependent proteasome pathway, where the compound accelerates the degradation of tyrosinase . Additionally, it may interact with other enzymes and proteins, modulating their activity and stability.
Comparison with Similar Compounds
1-Phenyl-3-guanylthiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(2-thiazolyl)-2-thiourea: This compound also inhibits tyrosinase but has a different structural configuration involving a thiazole ring.
1-Carbamimidoyl-3-phenylthiourea: Similar in structure, this compound has a carbamimidoyl group instead of a guanyl group.
1-Amidino-3-phenylthiourea: Another closely related compound, differing by the presence of an amidino group.
The uniqueness of this compound lies in its specific combination of phenyl and guanyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(diaminomethylidene)-3-phenylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c9-7(10)12-8(13)11-6-4-2-1-3-5-6/h1-5H,(H5,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGVILAOZDBXSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409223 | |
Record name | 1-Phenyl-3-guanylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15989-47-6 | |
Record name | 15989-47-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenyl-3-guanylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenyl-3-guanylthiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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